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Compound of Interest

Compound Name: 3-[1-(Dimethylamino)ethyl]phenol

Cat. No.: B027075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-[1-
(Dimethylamino)ethyl]phenol, a key intermediate in the synthesis of the Alzheimer's disease

drug, Rivastigmine. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized

for their acquisition.

Spectroscopic Data Summary
The structural elucidation of 3-[1-(Dimethylamino)ethyl]phenol is confirmed through various

spectroscopic techniques. The data presented below has been compiled from commercially

available sources and relevant scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy confirms the presence of both aromatic and aliphatic protons,

consistent with the structure of 3-[1-(Dimethylamino)ethyl]phenol. The chemical shifts (δ) are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
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Proton

Assignment

Chemical Shift

(δ) (ppm)
Multiplicity

Coupling

Constant (J)

(Hz)

Integration

Aromatic-H 6.6 - 7.2 multiplet - 4H

Phenolic-OH 9.5 (approx.) broad singlet - 1H

Methine-H (CH) 3.2 - 3.4 quartet 6.8 1H

N-Methyl-H

(N(CH₃)₂)
2.1 - 2.2 singlet - 6H

Methyl-H (CH₃) 1.3 - 1.4 doublet 6.8 3H

Note: The chemical shift of the phenolic OH proton can be variable and is dependent on

solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The

following table summarizes the key chemical shifts.

Carbon Assignment Chemical Shift (δ) (ppm)

Aromatic C-O 157.0

Aromatic C (quaternary) 145.0

Aromatic C-H 129.0, 117.0, 114.0, 113.0

Methine C (CH) 65.0

N-Methyl C (N(CH₃)₂) 42.0

Methyl C (CH₃) 18.0

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional

groups present in 3-[1-(Dimethylamino)ethyl]phenol.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

3400 - 3200 (broad) O-H stretch Phenolic -OH

3050 - 3000 C-H stretch Aromatic

2980 - 2800 C-H stretch Aliphatic (CH, CH₃)

1600, 1480 C=C stretch Aromatic ring

1250 C-O stretch Phenolic

1200 - 1000 C-N stretch Amine

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The molecule has a

molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1]

m/z Assignment

165 [M]⁺ (Molecular ion)

150 [M-CH₃]⁺

72 [CH(N(CH₃)₂)]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic amines and phenols. Specific parameters may vary based on the instrumentation

used.

NMR Spectroscopy
Sample Preparation: A sample of 3-[1-(Dimethylamino)ethyl]phenol (5-10 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation

delay are optimized for the sample.

¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum is collected and subtracted from the sample

spectrum.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample

is infused at a low flow rate. For EI, a direct insertion probe may be used for solid samples.

The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-[1-(Dimethylamino)ethyl]phenol.
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Structural Elucidation
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-[1-
(Dimethylamino)ethyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b027075#spectroscopic-data-nmr-ir-ms-
of-3-1-dimethylamino-ethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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